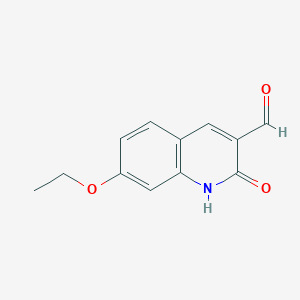

7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research. The compound has been synthesized using various methods, and its applications in scientific research have been studied extensively.

Aplicaciones Científicas De Investigación

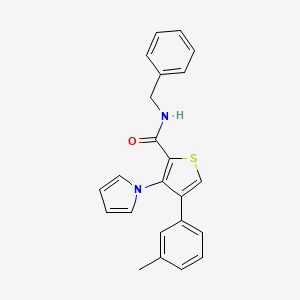

- These carboxamides demonstrated strong potency in inhibiting AChE, with some compounds surpassing the positive control (donepezil) in terms of activity .

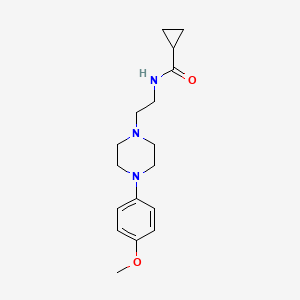

- Researchers have explored their potential as novel antimicrobial agents, especially against drug-resistant strains .

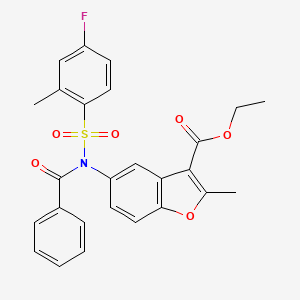

- The composition and structure of these complexes depend on the metal and acid residue, making them interesting for coordination chemistry studies .

- These derivatives were synthesized by reacting 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with various substituted benzaldehydes, amines, and isocyanides .

Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment

Antibacterial and Antifungal Properties

Metal Complex Formation

Synthesis of Quinoline-Based Derivatives

Photophysical Properties

Material Science and Organic Electronics

Mecanismo De Acción

Target of Action

The primary target of 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is the acetylcholinesterase enzyme (AChE) . This enzyme plays a crucial role in the nervous system, where it is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for nerve impulse transmission .

Mode of Action

7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde acts as a potent inhibitor of the acetylcholinesterase enzyme . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . This results in enhanced nerve impulse transmission .

Biochemical Pathways

The action of 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde affects the cholinergic pathway . By inhibiting acetylcholinesterase, the compound disrupts the normal hydrolysis of acetylcholine into choline and acetic acid . This leads to an accumulation of acetylcholine in the synaptic cleft, which can enhance the conductivity of nerve impulses .

Result of Action

The inhibition of acetylcholinesterase by 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde leads to an increase in acetylcholine levels in the synaptic cleft . This can enhance nerve impulse transmission, potentially improving cognitive function . For instance, one study found that a compound from the same group showed better recovery from scopolamine-induced dementia than donepezil, a commonly used drug for Alzheimer’s disease .

Propiedades

IUPAC Name |

7-ethoxy-2-oxo-1H-quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-10-4-3-8-5-9(7-14)12(15)13-11(8)6-10/h3-7H,2H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTKPGMPOSVASD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2518985.png)

![N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2518989.png)

![2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2518991.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid](/img/structure/B2518993.png)

![[(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2518997.png)

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-mesitylacetamide](/img/structure/B2519002.png)

![8-[(4-Ethylphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2519006.png)

![1-[3-Cyano-6-(trifluoromethyl)-2-pyridinyl]-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B2519007.png)